Beryllium selenate tetrahydrate

Crystallography Materials Characterization X‑ray Diffraction

Traditional beryllium selenide synthesis via elemental routes yields only 92% purity, demanding costly post-synthesis purification. BeSeO₄·4H₂O (CAS 10039-31-3) solves this as a direct single-source precursor: • Single-step reduction to 98.5% pure cubic BeSe at 500°C - a 6.5 pp purity gain over the elemental route • Orthorhombic lattice (Cmca) with precisely known cell parameters enables controlled doping and epitaxial growth studies • Lower dehydration T (147°C vs. 250°C for sulfate analog) permits anhydrous BeSeO₄ production without selenate decomposition Supplied with Certificate of Analysis; custom purities and pack sizes available on request.

Molecular Formula BeH8O8Se
Molecular Weight 224.039
CAS No. 10039-31-3
Cat. No. B592552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium selenate tetrahydrate
CAS10039-31-3
SynonymsBeryllium selenate tetrahydrate.
Molecular FormulaBeH8O8Se
Molecular Weight224.039
Structural Identifiers
SMILES[Be+2].O.O.O.O.[O-][Se](=O)(=O)[O-]
InChIInChI=1S/Be.H2O4Se.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2
InChIKeyDVMCMVCMLGMQKJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beryllium Selenate Tetrahydrate – Dual-Source Precursor Overview


Beryllium selenate tetrahydrate (BeSeO₄·4H₂O) is a hydrated beryllium salt of selenic acid, isostructural with its sulfate analog but exhibiting a measurably expanded crystal lattice due to the larger SeO₄²⁻ anion [1]. It provides both beryllium and selenium in the +6 oxidation state, enabling direct thermal routes to beryllium selenide semiconductors and other selenate‑based materials that cannot be accessed with common beryllium or selenate salts.

Why Generic Substitutes Fail for BeSeO₄·4H₂O


In‑class beryllium salts (e.g., BeSO₄·4H₂O) lack the selenate anion and are incapable of providing selenium for the formation of beryllium selenide phases. Other selenates such as Na₂SeO₄ or K₂SeO₄ introduce foreign cations that would contaminate beryllium‑containing products. Even the structurally similar sulfate exhibits markedly different dehydration temperatures and lattice dimensions [1], meaning process parameters optimized for BeSeO₄·4H₂O cannot be transferred without risk of incomplete dehydration, unwanted decomposition, or lattice mismatch. These fundamental differences demand compound‑specific quantitative evidence for any scientific or procurement decision.

Quantitative Performance Evidence vs. Close Analogs


Crystal Lattice Expansion vs. Sulfate

Single‑crystal X‑ray diffraction confirms that BeSeO₄·4H₂O is isostructural with BeSO₄·4H₂O (tetragonal, space group I‑42d), but the substitution of the larger selenate anion causes a significant lattice expansion [1][2]. While the a‑axis lengthens only marginally, the c‑axis shows a pronounced 6.6 % increase, a structural feature critical for lattice‑matching in heteroepitaxial systems.

Crystallography Materials Characterization X‑ray Diffraction

Dehydration Temperature Profile vs. Sulfate

Differential thermal analysis (DTA) at 10 K min⁻¹ in nitrogen shows that BeSeO₄·4H₂O loses its water of crystallization at substantially lower temperatures than the sulfate [1][2]. The first dehydration step (loss of 2 H₂O) peaks at 350 K (77 °C), while the second step, forming the monohydrate, peaks at 420 K (147 °C). Both are significantly below the corresponding sulfate peaks, enabling low‑temperature anhydrous processing without incipient selenate decomposition.

Thermal Analysis Dehydration Kinetics Precursor Design

Reduction Yield to Beryllium Selenide vs. Elemental Route

A head‑to‑head synthesis study compared the direct reduction of BeSeO₄·4H₂O under 5 % H₂/Ar at 500 °C with the conventional direct reaction of high‑purity Be powder and Se shot at 800 °C [1]. The selenate route delivered 98.5 % single‑phase cubic BeSe (Rietveld quantification), while the elemental route achieved only 92 % BeSe, with detectable BeO and unreacted Be. This shows that BeSeO₄·4H₂O is a superior precursor for high‑purity, low‑temperature BeSe fabrication.

Beryllium Selenide Semiconductor Materials Synthesis Yield

Aqueous Solubility for Crystallization Purity

At 25 °C, BeSeO₄·4H₂O exhibits a solubility of 28.5 g per 100 g H₂O, markedly lower than the 42.4 g/100 g H₂O reported for BeSO₄·4H₂O under identical conditions [1][2]. This 32.8 % lower solubility provides a distinct crystallization window that can be exploited to separate the selenate from sulfate‑rich beryllium streams or to refine BeSeO₄·4H₂O by controlled precipitation.

Solubility Purification Crystallization Engineering

High-Value Application Scenarios


BeSe Precursor for UV Optoelectronics

When procured specifically for beryllium selenide (BeSe) synthesis, BeSeO₄·4H₂O enables a single‑step reduction to 98.5 % pure cubic BeSe at 500 °C, outperforming the 92 % yield of the elemental route [1]. This directly translates to reduced post‑synthesis purification and higher‑quality epitaxial layers for UV detectors and LEDs.

Single-Crystal Growth for Optical Studies

The well‑defined tetragonal lattice and precisely known cell expansion relative to BeSO₄·4H₂O [2] make BeSeO₄·4H₂O an ideal host for doping and optical studies. Laboratories sourcing this compound can grow centimetre‑scale crystals to investigate phonon dynamics and birefringence without the complication of uncontrolled lattice strains.

Low-Temperature Anhydrous Processing for Glass-Ceramics

Because BeSeO₄·4H₂O loses its second water molecule at 147 °C—103 °C lower than the sulfate analog [3]—manufacturers can produce anhydrous BeSeO₄ at temperatures that avoid incipient selenate decomposition. This window is critical for incorporating beryllium selenate into low‑softening‑point glass‑ceramics without volatile selenium loss.

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